molecular formula C6H5BCl2O3 B1389283 (2,4-Dichloro-6-hydroxyphenyl)boronic acid CAS No. 1028332-22-0

(2,4-Dichloro-6-hydroxyphenyl)boronic acid

Cat. No. B1389283
CAS RN: 1028332-22-0
M. Wt: 206.82 g/mol
InChI Key: HVUKPDHNOFEQKX-UHFFFAOYSA-N
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Description

“(2,4-Dichloro-6-hydroxyphenyl)boronic acid” is a type of organoboron compound. Boronic acids are known for their ability to bind with biologically relevant 1,2- and 1,3-diols, including saccharides and peptidoglycans . They are also considered bioisosteres of carboxylic acids .


Synthesis Analysis

Boronic acids are generally prepared using a variety of methods. One common method is the Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This process uses a relatively stable, readily prepared, and generally environmentally benign organoboron reagent .


Molecular Structure Analysis

The molecular formula of “(2,4-Dichloro-6-hydroxyphenyl)boronic acid” is C6H5BCl2O3 . The boronic acid group in the molecule is considered a Lewis acid .


Chemical Reactions Analysis

Boronic acids, including “(2,4-Dichloro-6-hydroxyphenyl)boronic acid”, are often used in Suzuki–Miyaura coupling reactions . This reaction involves the coupling of an organoboron compound with an organic halide or pseudohalide in the presence of a base and a palladium catalyst .


Physical And Chemical Properties Analysis

Boronic acids have unique physicochemical and electronic characteristics . They are considered Lewis acids, with a pKa value of 4–10 .

Scientific Research Applications

Palladium-Catalyzed Reactions

(2,4-Dichloro-6-hydroxyphenyl)boronic acid is used in palladium-catalyzed aminocarbonylation and cross-coupling reactions, such as the Suzuki reaction. This application is crucial for the preparation of bio-supported palladium nanoparticles, which serve as phosphine-free catalysts .

Suzuki–Miyaura Coupling

The compound finds extensive use in Suzuki–Miyaura (SM) coupling due to its mild reaction conditions, functional group tolerance, and the stability of organoboron reagents. This coupling process is significant in synthetic chemistry for creating carbon-carbon bonds .

Synthetic Chemistry

Its versatile reactivity, stability, and low toxicity make (2,4-Dichloro-6-hydroxyphenyl)boronic acid valuable in synthetic chemistry. Additionally, its degradation into boric acid, a non-toxic “green compound,” makes it environmentally friendly and safe for drug design applications .

Sensing Applications

Boronic acids, including this compound, are utilized in various sensing applications due to their interactions with diols and strong Lewis bases like fluoride or cyanide anions. These interactions are employed in both homogeneous assays and heterogeneous detection methods .

Safety And Hazards

The safety data sheet for a similar compound, 4-Methoxyphenylboronic acid, indicates that it may cause skin and eye irritation, and may cause respiratory irritation . It is advised to avoid breathing dust, wash skin thoroughly after handling, and use only outdoors or in a well-ventilated area .

Future Directions

The use of boronic acids in medicinal chemistry is a growing field of interest. They are increasingly being seen in approved drugs . The development of new synthetic methods and the exploration of their biological applications are potential future directions .

properties

IUPAC Name

(2,4-dichloro-6-hydroxyphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BCl2O3/c8-3-1-4(9)6(7(11)12)5(10)2-3/h1-2,10-12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVUKPDHNOFEQKX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=C(C=C1Cl)Cl)O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BCl2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10654876
Record name (2,4-Dichloro-6-hydroxyphenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10654876
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.82 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2,4-Dichloro-6-hydroxyphenyl)boronic acid

CAS RN

1028332-22-0
Record name (2,4-Dichloro-6-hydroxyphenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10654876
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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